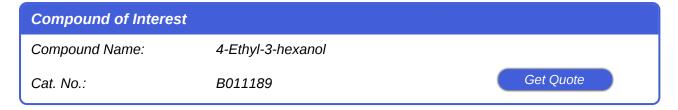


A Technical Guide to the Spectroscopic Analysis of 4-Ethyl-3-hexanol

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Audience: Researchers, scientists, and drug development professionals.

This document provides a comprehensive overview of the key spectroscopic data for the characterization of **4-Ethyl-3-hexanol** (CAS No: 19780-44-0), a secondary alcohol with the molecular formula C₈H₁₈O. The guide focuses on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), presenting data in a structured format and detailing the experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **4-Ethyl-3-hexanol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Due to the variability in reported experimental values, the following are predicted ¹H and ¹³C NMR chemical shifts based on standard correlation tables and computational models. These values are typical for a sample dissolved in a deuterated solvent like CDCl₃.

Table 1: Predicted ¹H NMR Data for **4-Ethyl-3-hexanol**



Protons	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
H-3	3.3 - 3.5	m	-	1H
H-4	1.2 - 1.4	m	-	1H
H-5, H-2'	1.3 - 1.5	m	-	4H
H-2	1.4 - 1.6	m	-	2H
ОН	1.5 - 2.5	br s	-	1H
H-1, H-1', H-6	0.8 - 1.0	t	~7	9Н

Table 2: Predicted ¹³C NMR Data for **4-Ethyl-3-hexanol**

Carbon Atom	Chemical Shift (δ, ppm)
C-3	~75
C-4	~50
C-2, C-2'	~28
C-5, C-1'	~25
C-1	~14
C-6	~10

Infrared (IR) Spectroscopy Data

The following data is based on the gas-phase IR spectrum available from the NIST Chemistry WebBook.

Table 3: Key IR Absorption Bands for 4-Ethyl-3-hexanol



Wavenumber (cm ⁻¹)	Intensity	Functional Group Assignment	Vibration Mode
~3600-3200	Strong, Broad	О-Н	Stretching (Hydrogen- bonded)
2960-2850	Strong	C-H (sp³)	Stretching
~1465	Medium	С-Н	Bending (Methylene & Methyl)
~1380	Medium	С-Н	Bending (Methyl)
1260-1050	Strong	C-O	Stretching

Mass Spectrometry (MS) Data

The following data is based on the electron ionization (EI) mass spectrum available from the NIST Chemistry WebBook. The molecular weight of **4-Ethyl-3-hexanol** is 130.23 g/mol .

Table 4: Major Fragment Ions in the Mass Spectrum of 4-Ethyl-3-hexanol

Mass-to-Charge Ratio (m/z)	Relative Intensity (%)	Proposed Fragment Identity
130	<1	[C ₈ H ₁₈ O] ^{+*} (Molecular Ion,
112	~ 2	[M - H ₂ O]+
101	~ 40	[M - C ₂ H ₅] ⁺
87	~ 5	[M - C ₃ H ₇] ⁺
73	~ 100 (Base Peak)	[CH(OH)CH ₂ CH ₃]+
57	~ 85	[C4H9] ⁺
45	~ 30	[CH(OH)CH₃] ⁺
29	~ 55	[C ₂ H ₅] ⁺



Visualized Data Interpretation Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for determining the structure of **4-Ethyl-3-hexanol** using complementary spectroscopic techniques.

Sample Preparation

4-Ethyl-3-hexanol Sample

Spectroscopy

NMR Spectroscopy

Data Interpretation

Identify Functional Groups
(O-H, C-O, C-H)

Determine Carbon-Hydrogen
Framework

Conclusion

Confirm Structure of
4-Ethyl-3-hexanol

Figure 1: Spectroscopic Workflow for Structural Elucidation

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Figure 1: Workflow for spectroscopic structural analysis.

Key Fragmentation Pathways in Mass Spectrometry



Alcohols primarily fragment via two main pathways in an electron ionization mass spectrometer: alpha-cleavage and dehydration (loss of water). The diagram below shows these pathways for 4-Ethyl-3-hexanol.

[4-Ethyl-3-hexanol]+ m/z = 130α2 [M-18] Alpha-Cleavage Dehydration Fragment (Base Peak) Fragment Fragment m/z = 101(Loss of C₄H₉) (Loss of H2O)

Figure 2: Major MS Fragmentation Pathways of 4-Ethyl-3-hexanol

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Figure 2: Key fragmentation pathways for **4-Ethyl-3-hexanol**.

Experimental Protocols

The following sections describe generalized yet detailed protocols for obtaining the spectroscopic data presented.

NMR Spectroscopy Protocol (¹H and ¹³C)

This protocol is suitable for acquiring high-resolution spectra of liquid alcohol samples.

• Sample Preparation: A sample of **4-Ethyl-3-hexanol** (approx. 5-20 mg) is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). The solution is transferred to a 5 mm NMR tube.



- Instrument Setup: A modern NMR spectrometer (e.g., 400 MHz or higher) is used. The
 instrument is tuned and the magnetic field is shimmed to ensure homogeneity.
- ¹H NMR Acquisition:
 - A standard one-pulse experiment is performed.
 - Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
 - A total of 8 to 16 scans are typically co-added to improve the signal-to-noise ratio.
- ¹³C NMR Acquisition:
 - A proton-decoupled pulse sequence (e.g., DEPT) is used to simplify the spectrum and provide information about the number of attached protons.
 - Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 64 to 1024) is required.
 - A wider spectral width (e.g., 200-240 ppm) is used, with a relaxation delay of 2-5 seconds.
- Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phasecorrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal at 0 ppm.

Infrared (IR) Spectroscopy Protocol

This protocol describes the acquisition of an IR spectrum for a neat liquid sample using an Attenuated Total Reflectance (ATR) accessory, which is a common modern technique.

- Sample Preparation: As a liquid, **4-Ethyl-3-hexanol** can be analyzed directly ("neat"). A single drop of the neat liquid is placed onto the crystal (e.g., diamond or zinc selenide) of the ATR accessory.
- Instrument Setup: A Fourier Transform Infrared (FTIR) spectrometer is used. A background spectrum of the clean, empty ATR crystal is collected first. This background is automatically subtracted from the sample spectrum.



Data Acquisition:

- The sample spectrum is collected. The typical spectral range is 4000 cm⁻¹ to 400 cm⁻¹.
- To achieve a good signal-to-noise ratio, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹.
- Data Processing: The resulting interferogram is Fourier transformed to produce the final IR spectrum, which is typically plotted as percent transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS) Protocol

This protocol outlines the procedure for obtaining an electron ionization (EI) mass spectrum, often coupled with Gas Chromatography (GC) for sample introduction.

- Sample Introduction: A dilute solution of 4-Ethyl-3-hexanol in a volatile solvent (e.g.,
 dichloromethane or methanol) is injected into a Gas Chromatograph (GC). The GC
 separates the sample from the solvent and any impurities. The alcohol is then introduced into
 the mass spectrometer's ion source.
- Ionization: In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, creating a positively charged molecular ion (M⁺).
- Fragmentation: The molecular ion is energetically unstable and undergoes fragmentation, breaking into smaller, characteristic charged fragments and neutral radicals.
- Mass Analysis: The positively charged ions (both the molecular ion and fragment ions) are
 accelerated into a mass analyzer (e.g., a quadrupole). The analyzer separates the ions
 based on their mass-to-charge ratio (m/z).
- Detection: An electron multiplier detector records the abundance of each ion at a specific m/z value. The resulting data is plotted as a mass spectrum, showing relative intensity versus m/z.
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